molecular formula C9H9ClN4S B3001824 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 478258-58-1

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B3001824
CAS No.: 478258-58-1
M. Wt: 240.71
InChI Key: RXGHOUIFPTVCEE-UHFFFAOYSA-N
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Description

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClN4S and its molecular weight is 240.71. The purity is usually 95%.
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Scientific Research Applications

Domino Reaction in Heterocyclic Chemistry

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine has been studied in the context of heterocyclic chemistry. A 2014 study by Erkin and Ramsh demonstrated its use in a domino reaction, leading to the formation of substituted pyrazoles and anilines. This research highlights the potential of this compound in synthetic organic chemistry, particularly in the creation of complex heterocyclic structures (Erkin & Ramsh, 2014).

Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives

Meshcheryakova and Kataev (2013) focused on synthesizing new derivatives of pyrimidine and imidazole, incorporating this compound. This study is significant for developing novel compounds with potential applications in medicinal chemistry and drug design (Meshcheryakova & Kataev, 2013).

Azido-Tetrazole Tautomerism in Methylsulfanyl Thieno[3,2-d]pyrimidine Derivatives

A 2019 study by Sirakanyan, Hakobyan, and Hovakimyan explored the synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives and their azido-tetrazole tautomerism. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Sirakanyan, Hakobyan, & Hovakimyan, 2019).

Cytoprotective Antiulcer Activity of Pyrimidine Derivatives

Ikeda et al. (1996) investigated the antiulcer activity of pyrimidine derivatives, including those related to this compound. This study provides insights into the potential therapeutic applications of these compounds in treating ulcerative conditions (Ikeda et al., 1996).

Structural Studies and Molecular Conformation

Various studies have examined the crystal structure and molecular conformation of compounds related to this compound. For example, the research by Avasthi et al. (2003) and Liu et al. (2009) contributed to a deeper understanding of the structural properties of these compounds, which is crucial for their application in material science and molecular design (Avasthi et al., 2003; Liu et al., 2009).

Properties

IUPAC Name

4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHOUIFPTVCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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